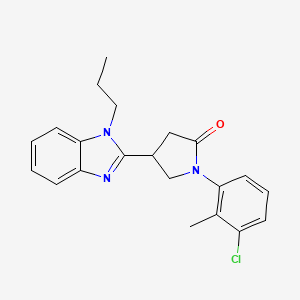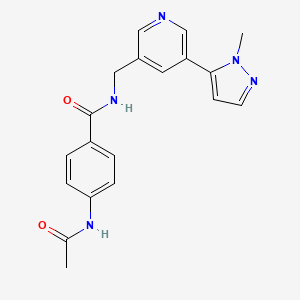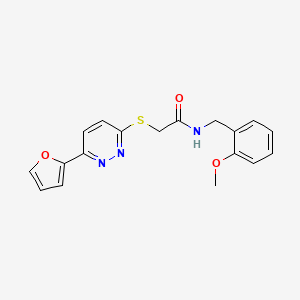
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a triazole-based derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism Of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical And Physiological Effects
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, as well as cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its versatility, ease of synthesis, and potential applications in medicine and biotechnology. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide. These include the development of novel drugs based on the structure of this compound, the investigation of its mechanism of action, and the study of its potential applications in various biological processes. Additionally, the use of this compound as a probe for the study of various biological processes and the development of new synthetic methods for its synthesis are areas of future research.
In conclusion, 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has potential applications in medicine and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research in this area is necessary to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved using various methods. One of the most common methods is the reaction of 4-methoxyphenyl hydrazine with thiosemicarbazide to form the thiosemicarbazone intermediate, which is then reacted with 1,3-thiazole-2-carboxylic acid to form the final product.
Scientific Research Applications
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antifungal, antimicrobial, anticancer, and anti-inflammatory properties. Additionally, this compound has been used as a tool for the development of novel drugs and as a probe for the study of various biological processes.
properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-11(14)10(17-18-19)12(20)16-13-15-6-7-22-13/h2-7H,14H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOIVFFKDMZRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)


![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)


![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)